molecular formula C20H15N5O4 B6057735 N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide

Cat. No.: B6057735
M. Wt: 389.4 g/mol
InChI Key: JPRHEPOMFKNYQP-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include amine derivatives, substituted benzotriazoles, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and benzotriazole ring play crucial roles in its mechanism of action, contributing to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
  • 4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
  • 4-iodo-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

Uniqueness

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide is unique due to the presence of both a methoxyphenyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c1-29-15-9-7-14(8-10-15)24-22-17-11-6-13(12-18(17)23-24)21-20(26)16-4-2-3-5-19(16)25(27)28/h2-12H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRHEPOMFKNYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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